molecular formula C18H14ClN3O2 B7536287 N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide

N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide

Cat. No. B7536287
M. Wt: 339.8 g/mol
InChI Key: NGHSUWOYLDMUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide, also known as ACPD, is a pyrazole derivative that has been extensively studied for its potential use in scientific research. ACPD has been shown to have various biochemical and physiological effects, and its mechanism of action has been widely investigated.

Mechanism of Action

N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide acts as an agonist of mGluRs, specifically mGluR1 and mGluR5. Activation of these receptors leads to the inhibition of adenylate cyclase and the subsequent reduction of cyclic AMP levels. This results in the modulation of various intracellular signaling pathways, leading to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity and the regulation of neuronal excitability. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. This compound has also been shown to reduce the release of glutamate and other neurotransmitters, leading to a reduction in excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide in lab experiments is its ability to specifically activate mGluRs, leading to the modulation of glutamatergic neurotransmission. However, this compound has been shown to have off-target effects, leading to the activation of other receptors and signaling pathways. Additionally, this compound has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

Further research is needed to fully understand the potential of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide as a modulator of glutamatergic neurotransmission. Future studies could investigate the effects of this compound on different types of synapses and neuronal circuits. Additionally, the development of more selective mGluR agonists could help to reduce the off-target effects of this compound and other compounds. Finally, the potential therapeutic applications of this compound and other mGluR agonists should be further explored, particularly in the treatment of neurological and psychiatric disorders.

Synthesis Methods

N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 2-acetylphenylhydrazine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-methyl-2-pyrazolin-5-one. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been used in various scientific research studies due to its potential as a modulator of glutamatergic neurotransmission. It has been shown to activate metabotropic glutamate receptors (mGluRs) and can be used to study the effects of mGluRs on synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12(23)13-6-2-4-8-15(13)20-18(24)16-10-11-22(21-16)17-9-5-3-7-14(17)19/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHSUWOYLDMUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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